(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex benzamide derivative featuring a benzo[d]thiazole core substituted with a propargyl group (prop-2-yn-1-yl) at position 3 and methyl groups at positions 5 and 5. The benzamide moiety is further modified with a sulfamoyl group bearing bis(2-methoxyethyl) substituents. The (Z)-configuration of the imine bond in the benzothiazol-2(3H)-ylidene system is critical for its stereoelectronic properties, influencing solubility and target binding.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S2/c1-6-11-28-22-17-18(2)16-19(3)23(22)34-25(28)26-24(29)20-7-9-21(10-8-20)35(30,31)27(12-14-32-4)13-15-33-5/h1,7-10,16-17H,11-15H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFDWZFTYJFQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)S2)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A benzo[d]thiazole moiety, which is known for its pharmacological properties.
- A sulfamoyl group that enhances solubility and biological activity.
- An alkynyl substitution that may contribute to its anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tumor Growth : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that it may inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects : Some derivatives of similar compounds exhibit anti-inflammatory properties, which could contribute to their overall therapeutic efficacy.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer activity. The following table summarizes its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HBL-100 (breast cancer) | 0.3 | Apoptosis induction |
| SW1573 (lung carcinoma) | 0.11 | Cell cycle arrest |
| A549 (lung adenocarcinoma) | 0.5 | Inhibition of proliferation |
| HeLa (cervical cancer) | 0.4 | Inhibition of DNA synthesis |
Case Studies
- Study on Breast Cancer Cells : A focused study evaluated the compound's effects on HBL-100 cells, demonstrating a significant reduction in cell viability with an IC50 value of 0.3 µM. This effect was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
- Lung Cancer Model : In a separate investigation involving SW1573 cells, the compound exhibited an IC50 value of 0.11 µM, making it substantially more potent than standard chemotherapeutics like cisplatin and etoposide. This study highlighted the potential for developing this compound as a targeted therapy for lung cancer.
Research Findings
Research findings suggest that the incorporation of specific functional groups in the compound enhances its biological activity:
- The sulfamoyl group improves solubility and bioavailability.
- The alkynyl group is associated with increased potency against certain cancer types.
Moreover, structure-activity relationship (SAR) studies indicate that modifications to the benzo[d]thiazole scaffold can significantly impact the compound's efficacy.
Comparison with Similar Compounds
Key Observations :
- Sulfamoyl vs. Sulfonyl Groups : The target compound’s N,N-bis(2-methoxyethyl)sulfamoyl group enhances hydrophilicity compared to the sulfonyl groups in ’s triazoles, which are electron-withdrawing and may reduce solubility .
- Propargyl Substitution : The 3-propynyl group on the benzothiazole core is rare in the cited compounds; similar derivatives (e.g., phenyl or methyl substituents in [3, 5]) lack this reactive alkyne moiety, which could enable click chemistry applications or alter metabolic stability.
- Z-Configuration : The (Z)-imine configuration in the benzothiazol-2(3H)-ylidene system contrasts with tautomeric thione forms observed in ’s triazoles (e.g., compounds [7–9]), where spectral data confirmed thione dominance .
Comparison with Similar Syntheses
- Triazoles ([2]) : Required multi-step sequences, including hydrazinecarbothioamide formation (reflux with 2,4-difluorophenyl isothiocyanate) and NaOH-mediated cyclization. Yields and purity relied on tautomeric control, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) .
- Thiadiazoles ([3, 5]) : Synthesized via hydroxylamine hydrochloride-mediated cyclization (e.g., compound 6) or acryloyl introduction using active methylene compounds (e.g., 8a–d). IR spectra (C=O at 1605–1719 cm⁻¹) validated product formation .
Spectroscopic and Physicochemical Properties
IR and NMR Trends
- Target Compound : Expected IR bands include νC=O (~1660 cm⁻¹, benzamide), νS=O (~1150–1250 cm⁻¹, sulfamoyl), and νC≡C (~2100 cm⁻¹, propargyl). The bis(2-methoxyethyl) groups would show νC-O (~1100 cm⁻¹) .
- Triazoles ([2]) : Absence of νC=O (1663–1682 cm⁻¹) in triazoles [7–9] confirmed cyclization, while νC=S (1247–1255 cm⁻¹) indicated thione tautomers .
- Thiadiazoles ([3]) : Strong νC=O (1605–1719 cm⁻¹) in compounds 6 and 8a–d confirmed benzamide and acryloyl groups .
Solubility and Bioavailability
- The target’s methoxyethyl groups likely improve aqueous solubility compared to halogenated (e.g., 2,4-difluorophenyl in [2]) or aromatic (e.g., phenyl in [3]) analogs.
- The propargyl group may increase metabolic lability relative to methyl or acetyl substituents in ’s derivatives .
Chemoinformatic Similarity
Using Tanimoto coefficients (), the target compound would exhibit moderate similarity (~0.4–0.6) to benzamide-thiadiazoles (e.g., compound 6, [3]) due to shared benzamide and heterocyclic cores. Lower similarity (~0.2–0.3) is expected with sulfonyl-triazoles ([2]) due to divergent functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
